Cas no 1525754-04-4 (1-2-(1-benzofuran-5-yl)ethylcyclopropan-1-amine)

1-2-(1-benzofuran-5-yl)ethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-2-(1-benzofuran-5-yl)ethylcyclopropan-1-amine
- EN300-1740945
- 1525754-04-4
- 1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine
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- インチ: 1S/C13H15NO/c14-13(6-7-13)5-3-10-1-2-12-11(9-10)4-8-15-12/h1-2,4,8-9H,3,5-7,14H2
- InChIKey: DQFHXGUCAYSJNG-UHFFFAOYSA-N
- SMILES: O1C=CC2=C1C=CC(=C2)CCC1(CC1)N
計算された属性
- 精确分子量: 201.115364102g/mol
- 同位素质量: 201.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 39.2Ų
1-2-(1-benzofuran-5-yl)ethylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1740945-0.25g |
1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |
1525754-04-4 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1740945-2.5g |
1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |
1525754-04-4 | 2.5g |
$2295.0 | 2023-09-20 | ||
Enamine | EN300-1740945-5.0g |
1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |
1525754-04-4 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1740945-10g |
1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |
1525754-04-4 | 10g |
$5037.0 | 2023-09-20 | ||
Enamine | EN300-1740945-5g |
1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |
1525754-04-4 | 5g |
$3396.0 | 2023-09-20 | ||
Enamine | EN300-1740945-0.05g |
1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |
1525754-04-4 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1740945-10.0g |
1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |
1525754-04-4 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1740945-0.1g |
1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |
1525754-04-4 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1740945-0.5g |
1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |
1525754-04-4 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1740945-1.0g |
1-[2-(1-benzofuran-5-yl)ethyl]cyclopropan-1-amine |
1525754-04-4 | 1g |
$1172.0 | 2023-06-03 |
1-2-(1-benzofuran-5-yl)ethylcyclopropan-1-amine 関連文献
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1. Caper tea
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2. Book reviews
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
1-2-(1-benzofuran-5-yl)ethylcyclopropan-1-amineに関する追加情報
Introduction to 1-2-(1-Benzofuran-5-yl)ethylcyclopropan-1-amine (CAS No. 1525754-04-4)
1-2-(1-Benzofuran-5-yl)ethylcyclopropan-1-amine, with the CAS number 1525754-04-4, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by a cyclopropane ring substituted with a benzofuran moiety, which imparts distinct pharmacological properties.
The chemical structure of 1-2-(1-Benzofuran-5-yl)ethylcyclopropan-1-amine is noteworthy for its cyclic and aromatic components. The cyclopropane ring, a three-membered cyclic alkane, is known for its high ring strain and reactivity. The benzofuran moiety, on the other hand, is a heterocyclic aromatic compound consisting of a benzene ring fused with a furan ring. This combination results in a molecule with both lipophilic and aromatic characteristics, which are crucial for its biological activity.
In the realm of medicinal chemistry, 1-2-(1-Benzofuran-5-yl)ethylcyclopropan-1-amine has been studied for its potential as a lead compound in drug discovery. Recent research has focused on its interactions with various biological targets, including enzymes and receptors. For instance, studies have shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways, making it a promising candidate for the development of new therapeutic agents.
One of the key areas of interest is the potential of 1-2-(1-Benzofuran-5-yl)ethylcyclopropan-1-amine in the treatment of neurological disorders. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and exhibit neuroprotective effects. These findings suggest that it may have applications in the management of conditions such as Alzheimer's disease and Parkinson's disease, where neurodegeneration plays a significant role.
Beyond neurological applications, 1-2-(1-Benzofuran-5-yl)ethylcyclopropan-1-amine has also shown promise in other therapeutic areas. For example, it has been investigated for its anti-inflammatory properties and potential use in treating inflammatory diseases such as rheumatoid arthritis. The compound's ability to modulate inflammatory pathways without causing significant side effects makes it an attractive candidate for further development.
In addition to its therapeutic potential, 1-2-(1-Benzofuran-5-yl)ethylcyclopropan-1-amine has been studied for its pharmacokinetic properties. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development. These properties ensure that the compound can be effectively delivered to target tissues and maintain sufficient concentrations to exert its desired effects.
The synthesis of 1-2-(1-Benzofuran-5-yl)ethylcyclopropan-1-amine involves several steps and requires precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the formation of the cyclopropane ring through ring-closing metathesis (RCM) or other cycloaddition reactions, followed by functionalization to introduce the benzofuran moiety. Advances in synthetic chemistry have made it possible to produce this compound on a larger scale, facilitating more extensive biological evaluations.
In conclusion, 1-2-(1-Benzofuran-5-yl)ethylcyclopropan-1-amine (CAS No. 1525754-04-4) is a promising compound with a unique chemical structure and diverse biological activities. Its potential applications in medicinal chemistry and pharmaceutical research are supported by ongoing studies that highlight its neuroprotective, anti-inflammatory, and other therapeutic properties. As research continues to advance, this compound may play a significant role in the development of new treatments for various diseases and conditions.
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